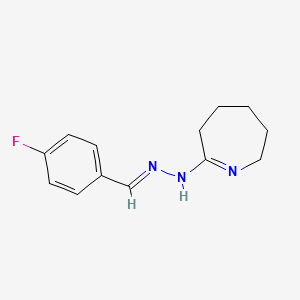![molecular formula C19H18N4O B11986088 4-methyl-3-phenyl-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986088.png)
4-methyl-3-phenyl-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-phenyl-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-phenyl-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-3-phenyl-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-methyl-3-phenyl-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 4-methyl-3-phenyl-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell cycle progression or inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-5-carbohydrazide
- 4-phenyl-3-methyl-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-phenylethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
4-methyl-3-phenyl-N’-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C19H18N4O |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-methyl-3-phenyl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-13-17(16-11-7-4-8-12-16)21-22-18(13)19(24)23-20-14(2)15-9-5-3-6-10-15/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-14+ |
InChI-Schlüssel |
MIQWDSLKULZMPN-XSFVSMFZSA-N |
Isomerische SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986009.png)

![5-(2,5-dimethoxyphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11986024.png)
![7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986029.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11986037.png)


![2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11986055.png)




![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11986104.png)
